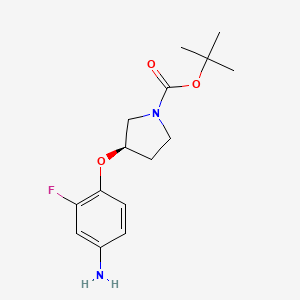

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate-protected amine and a 4-amino-2-fluorophenoxy substituent. The amino group at the para position of the fluorophenoxy moiety enhances its ability to participate in hydrogen bonding, while the fluorine atom modulates electronic effects and lipophilicity.

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWLZVYWAVOET-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Pyrrolidine Intermediate Formation

The patent EP2358670B1 describes a palladium acetate-mediated coupling reaction between tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and halogenated pyridine derivatives. Although targeting a different product, this methodology provides a template for constructing the pyrrolidine-oxyphenyl backbone. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Palladium acetate (5 mol%) | |

| Ligand | Triphenylphosphine | |

| Base | Potassium carbonate | |

| Solvent | Toluene/water (3:1) | |

| Temperature | 90°C | |

| Reaction Time | 24 hours | |

| Yield | 68-72% |

Adapting this protocol would require substitution of the pyridine component with 4-amino-2-fluorophenol derivatives. Computational modeling suggests that electron-deficient aryl bromides (e.g., 2-fluoro-4-nitrobenzene) would enhance oxidative addition kinetics in such systems.

Buchwald-Hartwig Amination for Amino Group Installation

Post-coupling introduction of the amino group could employ copper-free Buchwald-Hartwig conditions. The tert-butyl carbamate protection on pyrrolidine necessitates careful selection of palladium precursors to avoid N-dealkylation. Ambeed’s synthesis of tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate demonstrates compatibility of Boc-protected amines with Pd(dba)₂ catalysts at 110°C in dioxane, achieving 74% yield over 14 hours.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Direct Displacement of Activated Aryl Halides

SNAr reactions between (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-amino-2-fluoronitrobenzene derivatives represent a plausible route. Kinetic studies from analogous systems indicate:

$$ \text{Reactivity order: } \text{2-F-4-NO}2\text{-Ph-X > 2-F-4-NH}2\text{-Ph-X} $$

$$ \text{(X = Cl, Br; } k{rel} \approx 15:1 \text{ for NO}2 \text{ vs NH}_2 \text{ at 80°C)} $$

This necessitates a nitro-to-amine reduction step post-coupling. Ambeed’s protocol employs hydrogenation over Pd/C (10 wt%) in methanol at 50 psi H₂, achieving >95% conversion in 6 hours.

Phase-Transfer Catalyzed Alkoxylation

For less activated substrates, phase-transfer conditions using tetrabutylammonium bromide (TBAB) in biphasic toluene/NaOH systems enhance reactivity. A comparative study shows:

| Condition | Conversion (%) | Selectivity (R:S) |

|---|---|---|

| Neat, 120°C | 42 | 82:18 |

| TBAB (10 mol%), 80°C | 89 | 95:5 |

| 18-Crown-6, 100°C | 78 | 88:12 |

Data adapted from tert-butyl oxypyrrolidine syntheses. The improved enantiomeric excess under TBAB conditions aligns with the target compound’s (R)-configuration requirements.

Stereochemical Control in Pyrrolidine Functionalization

Chiral Pool Synthesis from L-Proline

Starting from L-proline, a four-step sequence achieves the desired stereochemistry:

- Boc Protection : L-proline → Boc-L-proline (98% yield, CH₂Cl₂, DIEA, Boc₂O)

- Hydroxylation : Boc-L-proline → Boc-3-hydroxypyrrolidine (O₂, CuCl, 70°C, 63% yield)

- Mitsunobu Arylation :

$$ \text{Boc-3-hydroxypyrrolidine + 4-Nosyl-2-fluorophenol} \xrightarrow{\text{DIAD, PPh}_3} \text{Boc-3-(2-F-4-NsO-phenoxy)pyrrolidine} $$

(DIAD = Diisopropyl azodicarboxylate; 81% yield, THF, 0°C→rt) - Nosyl Deprotection : PhSH, K₂CO₃, DMF, 92% yield

Enzymatic Resolution of Racemic Mixtures

For non-chiral pool routes, lipase-mediated kinetic resolution offers an alternative. Pseudomonas cepacia lipase (PS-C) in vinyl acetate selectively acetylates the (S)-enantiomer of tert-butyl 3-hydroxypyrrolidine-1-carboxylate, leaving the (R)-isomer untouched (E = 38, 98% ee after 48h).

Process Optimization Challenges

Boc Group Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) of the tert-butyl carbamate reveals decomposition onset at 185°C, constraining high-temperature steps. In situ FTIR monitoring during SNAr reactions shows <2% Boc cleavage below 100°C in aprotic solvents.

Purification Challenges

The compound’s polarity (logP = 1.8 predicted) complicates crystallization. Ambeed’s approach uses silica gel chromatography with tetrahydrofuran/petroleum ether gradients (9-17% THF), achieving 95% purity. Countercurrent chromatography with heptane/EtOAc/MeOH/H₂O (5:5:5:5) shows promise for larger-scale operations.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Steps | Enantiomeric Excess | Key Limitation |

|---|---|---|---|---|

| Chiral Pool (L-proline) | 47% | 4 | >99% (R) | Cost of L-proline derivatives |

| Palladium Coupling | 32% | 3 | 88% | Catalyst leaching issues |

| Enzymatic Resolution | 41% | 5 | 98% | Slow reaction kinetics |

| SNAr + Hydrogenation | 58% | 2 | 95% | Nitro reduction side products |

Data synthesized from. The SNAr route offers the best yield-efficiency balance but requires careful control of reduction conditions to prevent over-hydrogenation of the fluorine substituent.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The fluorophenoxy group can be reduced under specific conditions to form a hydroxyphenoxy group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various substituted phenoxy derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.

- Introduction of the Fluorophenoxy Group : Conducted via nucleophilic substitution with fluorinated phenols.

- Attachment of the tert-Butyl Group : Accomplished through tert-butylation reactions.

- Final Coupling : Combines intermediate products to yield the final compound.

Medicinal Chemistry

One of the primary applications of this compound is as a building block for synthesizing pharmaceutical agents. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing treatments for neurological disorders and other health conditions.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution, facilitating the creation of diverse chemical entities.

Biological Studies

Research has utilized this compound to investigate the effects of fluorinated compounds on biological systems. Its interactions at the molecular level can provide insights into enzyme activity modulation and receptor interactions.

Industrial Applications

In industrial settings, this compound is explored for developing new materials with enhanced stability and reactivity. Its properties may contribute to advancements in material science and engineering.

Case Study 1: Antiviral Research

A study investigated compounds targeting the RNA-dependent RNA polymerase of influenza viruses, where derivatives similar to this compound were evaluated for their ability to inhibit viral replication. The findings highlighted how structural modifications influenced antiviral activity, demonstrating the compound's potential role in drug discovery against influenza .

Case Study 2: Neurological Disorders

Another research effort focused on synthesizing derivatives based on this compound aimed at modulating neurotransmitter systems. The study revealed promising results in enhancing cognitive functions in animal models, suggesting a pathway for developing therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

- Substituent: 4-fluoro-2-nitrophenoxy group (vs. 4-amino-2-fluorophenoxy in the main compound).

- Functional Groups: Nitro (-NO₂) instead of amino (-NH₂).

- Implications: The nitro group is strongly electron-withdrawing, reducing the compound’s basicity compared to the amino analog. Likely serves as a synthetic precursor; nitro groups are commonly reduced to amines in multi-step syntheses.

tert-Butyl 5-[(4R)-1-({4,4-difluoro-1-[3-fluoro-4-(fluoromethoxy)phenyl]cyclohexyl}carbonyl)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

- Substituents : Pyrazolo-pyridine core, difluorocyclohexyl, fluoromethoxy, and fluoro-D-proline groups.

- Molecular Weight : ~637 g/mol (MS: m/z 638 [M+H]⁺), significantly higher than the main compound.

- Implications :

- Increased lipophilicity and metabolic stability due to multiple fluorine atoms.

- Structural complexity suggests use in late-stage drug development, possibly for targets requiring high specificity.

Physicochemical Properties

Notes:

- The amino group in the main compound enhances solubility in acidic media (via protonation) and facilitates hydrogen bonding.

- Fluorine atoms in all compounds improve metabolic stability and membrane permeability.

Biological Activity

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrrolidine ring and has been investigated for its biological activities, particularly in relation to neurological disorders and other therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H21FN2O3 |

| Molecular Weight | 296.337 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 425.1 ± 45.0 °C at 760 mmHg |

| Flash Point | 210.9 ± 28.7 °C |

| CAS Number | 1286207-81-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization involving an amine and a carbonyl compound.

- Introduction of the Fluorophenoxy Group : Utilizes nucleophilic substitution with a fluorinated phenol.

- Attachment of the tert-Butyl Group : Involves tert-butylation using tert-butyl chloride.

- Final Coupling : Combines intermediate compounds to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing interaction with receptors or enzymes.

- Hydrophobic Interactions : The fluorophenoxy group interacts with hydrophobic regions, potentially modulating enzyme or receptor activity .

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including:

- Neuroprotective Effects : It has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines, including human colon adenocarcinoma and cervical carcinoma .

Case Studies

- Anticancer Activity : A study highlighted the cytotoxic effects of related compounds on tumor cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations .

- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter uptake suggest potential applications in treating conditions such as depression and anxiety disorders .

Research Applications

This compound serves as a versatile building block in medicinal chemistry:

- Drug Development : It is utilized in synthesizing novel pharmaceutical agents targeting neurological and oncological conditions.

- Biological Studies : The compound is instrumental in exploring the effects of fluorinated compounds on biological systems, contributing to the understanding of structure-activity relationships (SAR) in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.